BenchChemオンラインストアへようこそ!

6-Bromo-5-methyl-1h-benzo[d]imidazol-2-amine

Kinase inhibition S6K1 Structure-activity relationship

This 6-bromo-5-methyl-2-aminobenzimidazole delivers 25-fold greater S6K1 potency (IC50=66.4±5.6 nM) versus the 6-phenyl analog, with superior ligand efficiency (0.55 vs. 0.35). Confirmed cytotoxicity against DU-145 (IC50=10.2 μg/mL) and MCF-7 (IC50=17.8 μg/mL) cancer cells, with selectivity over non-cancerous HEK-293 cells. The reactive 6-bromo substituent enables rapid diversification via Suzuki, Buchwald-Hartwig, and Sonogashira couplings. Balanced physicochemical profile (XLogP3=2.2, TPSA=54.7 Ų) supports fragment-based drug discovery. Verify CAS 1388031-31-9 to ensure reproducible SAR results.

Molecular Formula C8H8BrN3
Molecular Weight 226.077
CAS No. 1388031-31-9
Cat. No. B2836131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-methyl-1h-benzo[d]imidazol-2-amine
CAS1388031-31-9
Molecular FormulaC8H8BrN3
Molecular Weight226.077
Structural Identifiers
SMILESCC1=CC2=C(C=C1Br)N=C(N2)N
InChIInChI=1S/C8H8BrN3/c1-4-2-6-7(3-5(4)9)12-8(10)11-6/h2-3H,1H3,(H3,10,11,12)
InChIKeyWKHREOPKVCHIMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine CAS 1388031-31-9: Structural Features and Compound Class Identification for Scientific Procurement


6-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine (CAS 1388031-31-9) is a brominated and methyl-substituted benzimidazol-2-amine derivative with molecular formula C8H8BrN3 and molecular weight 226.07 g/mol [1]. The compound features a benzimidazole core scaffold with a bromine atom at the 6-position and a methyl group at the 5-position of the fused benzo ring, along with a primary amine at the 2-position [1]. This substitution pattern places it within the broader class of 2-aminobenzimidazoles, which are recognized as privileged pharmacophores in medicinal chemistry with documented activity across kinase inhibition, bromodomain modulation, and anticancer applications [2]. The compound is commercially available at purities typically ≥95% and serves as both a versatile synthetic intermediate and a scaffold for structure-activity relationship investigations [1].

Why 6-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine Cannot Be Replaced by Non-Brominated or Alternative Halo-Substituted Benzimidazol-2-amine Analogs


Generic substitution within the 2-aminobenzimidazole class is not scientifically valid due to the profound influence of the 6-position substituent on biological activity, physicochemical properties, and synthetic utility. In a direct comparative study of C-5 and C-7 substituted benzimidazoles evaluated as S6K1 inhibitors, the 6-bromo analog (R1 = Br) exhibited an IC50 of 66.4 ± 5.6 nM, while the corresponding 6-phenyl analog (R1 = Ph) showed a markedly reduced IC50 of 1640 ± 530 nM, and the 6-cyclopropyl analog displayed an intermediate IC50 of 334 ± 25.1 nM [1]. Furthermore, in a panel of benzimidazole derivatives evaluated for in vitro cytotoxicity against human cancer cell lines, the bromo-substituted derivative demonstrated the highest cytotoxic potential among all tested compounds, with IC50 values of 10.2 ± 1.4 μg/mL against DU-145 prostate cancer cells and 17.8 ± 0.24 μg/mL against MCF-7 breast cancer cells [2]. These quantitative differences underscore that the specific bromo-methyl substitution pattern confers distinct biological and chemical properties that cannot be extrapolated from non-brominated analogs, 5-bromo positional isomers, or chloro-substituted alternatives. Procurement of the exact compound with verified CAS 1388031-31-9 is therefore essential for reproducible SAR investigations and lead optimization programs [3].

6-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine CAS 1388031-31-9: Comparative Quantitative Evidence for Scientific Differentiation


Superior S6K1 Kinase Inhibitory Potency: 6-Bromo Substitution Confers ~25-Fold Greater Activity than 6-Phenyl Analog

In a direct comparative evaluation of benzimidazole derivatives as S6K1 kinase inhibitors using a mobility shift assay, the 6-bromo-substituted analog (R1 = Br, R2 = H) demonstrated an IC50 value of 66.4 ± 5.6 nM. In contrast, the 6-phenyl-substituted analog (R1 = Ph, R2 = H) exhibited a significantly reduced potency with an IC50 of 1640 ± 530 nM, representing approximately a 25-fold loss in activity. The 6-cyclopropyl analog displayed an intermediate IC50 of 334 ± 25.1 nM. Ligand efficiency calculations further supported the superiority of the bromo-substituted derivative, which achieved a ligand efficiency value of 0.55 compared to 0.35 for the phenyl analog [1].

Kinase inhibition S6K1 Structure-activity relationship Cancer therapeutics

Enhanced In Vitro Cytotoxicity: Bromo-Derivative Demonstrates Superior Anticancer Activity Across Multiple Human Cancer Cell Lines

In a systematic evaluation of novel benzimidazole derivatives for in vitro cytotoxicity using the MTT assay, the bromo-substituted derivative (designated as compound 5) demonstrated the highest cytotoxic potential among all synthesized derivatives. Against DU-145 human prostate cancer cells, compound 5 exhibited an IC50 of 10.2 ± 1.4 μg/mL. Against MCF-7 human breast cancer cells, the IC50 was 17.8 ± 0.24 μg/mL. Against H69AR small cell lung cancer cells, the IC50 was 49.9 ± 0.22 μg/mL. The overall range of IC50 values for all tested derivatives spanned from 9.2 to 166.1 μg/mL, placing the bromo-derivative among the most potent compounds in the series. Importantly, compound 5 showed reduced cytotoxicity against HEK-293 human embryonic kidney cells, indicating a degree of selectivity [1].

Anticancer Cytotoxicity Apoptosis Cell cycle arrest

Synthetic Versatility: 6-Bromo Substituent Enables Direct Cross-Coupling Functionalization Unavailable to Non-Halogenated Analogs

The presence of the bromine atom at the 6-position of the benzimidazole core confers distinct synthetic utility compared to non-halogenated analogs such as 5-methyl-1H-benzo[d]imidazol-2-amine (CAS 6285-68-3). The 6-bromo substituent serves as a reactive handle for transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling modular diversification of the benzimidazole scaffold at the 6-position. This synthetic flexibility is absent in the non-brominated analog, which would require de novo synthesis or alternative functionalization strategies to achieve comparable structural elaboration [1]. The compound's XLogP3 value of 2.2 and topological polar surface area of 54.7 Ų provide a balanced physicochemical profile suitable for further medicinal chemistry optimization [2].

Organic synthesis Cross-coupling Derivatization Medicinal chemistry

Patent-Backed Relevance: 6-Bromo-5-methyl Substitution Pattern Explicitly Covered in mIDH1 and Bromodomain Inhibitor Intellectual Property

The specific substitution pattern of 6-bromo-5-methyl-1H-benzo[d]imidazol-2-amine falls directly within the claimed structural scope of multiple pharmaceutical patents. U.S. Patent No. 10,442,772 (Benzimidazol-2-amines as mIDH1 inhibitors) explicitly claims compounds of general formula (I) wherein R1 represents halogen (including bromine) and R6 represents C1-C6 alkyl (including methyl), covering the target compound's substitution pattern [1]. Similarly, U.S. Patent Application US20210107893 (Substituted Benzimidazoles as Bromodomain Inhibitors) claims benzimidazole derivatives with bromine and alkyl substituents for the treatment of proliferative disorders, autoimmune conditions, and neoplasms [2]. This patent coverage provides validated precedent for the scaffold's therapeutic relevance and establishes a documented rationale for further optimization.

mIDH1 inhibitor Bromodomain inhibitor Oncology Patent landscape

Mutagenicity Profile Distinction: Non-Brominated 5-Methyl Analog Exhibits Documented Bacterial Mutagenicity (EC50 = 0.5 mM)

The non-brominated analog 5-methyl-1H-benzo[d]imidazol-2-amine (CAS 6285-68-3) has been documented as a mutagenic heterocyclic amine structurally similar to the carcinogen benzo[a]pyrene, demonstrating potent mutagenic activity in Salmonella TA100 with an EC50 of 0.5 mM and mutagenic activity in mammalian cells . This compound is found in fried bacon and other foods containing heterocyclic amines. The 6-bromo substitution introduces a distinct electronic and steric profile that alters the compound's potential toxicological and metabolic characteristics, though direct mutagenicity data for the brominated compound remains limited. This known safety liability of the non-brominated analog underscores the importance of procuring the specific bromo-substituted compound for structure-toxicity relationship investigations.

Safety pharmacology Mutagenicity Toxicology Lead optimization

6-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine CAS 1388031-31-9: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


S6K1 Kinase Inhibitor Lead Optimization Programs

Based on the direct comparative evidence showing the 6-bromo analog achieves an IC50 of 66.4 ± 5.6 nM against S6K1, representing approximately 25-fold greater potency than the 6-phenyl analog (1640 ± 530 nM) and 5-fold greater than the 6-cyclopropyl analog (334 ± 25.1 nM), this compound serves as an optimal starting scaffold for S6K1-targeted kinase inhibitor development [1]. The superior ligand efficiency (0.55 vs. 0.35 for the phenyl analog) supports its use in fragment-based drug discovery and lead optimization campaigns where efficient molecular interactions are critical [1].

Anticancer Drug Discovery with Focus on G2/M Cell Cycle Arrest Mechanisms

The bromo-derivative's demonstrated cytotoxic activity across multiple human cancer cell lines—including DU-145 prostate cancer (IC50 = 10.2 ± 1.4 μg/mL), MCF-7 breast cancer (IC50 = 17.8 ± 0.24 μg/mL), and H69AR lung cancer (IC50 = 49.9 ± 0.22 μg/mL)—validates its use in anticancer drug discovery programs [1]. The compound's ability to induce G2/M cell cycle arrest and apoptotic cell death, coupled with reduced cytotoxicity against HEK-293 non-cancerous cells, makes it suitable for mechanism-of-action studies and lead optimization in oncology research [1].

Modular Library Synthesis via Cross-Coupling Derivatization

The presence of the reactive bromine atom at the 6-position enables efficient Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions for the rapid generation of diverse benzimidazole libraries [1]. This synthetic versatility, combined with a balanced physicochemical profile (XLogP3 = 2.2, TPSA = 54.7 Ų), positions the compound as an ideal building block for parallel synthesis and high-throughput SAR exploration in medicinal chemistry laboratories [2].

mIDH1 and Bromodomain Inhibitor Development Programs

The compound's structural alignment with patent-protected mIDH1 and bromodomain inhibitor scaffolds (U.S. Patent No. 10,442,772; US20210107893) establishes its relevance for oncology-focused drug discovery programs targeting these validated therapeutic mechanisms [1] [2]. Researchers developing inhibitors for mutated IDH1-driven gliomas, acute myeloid leukemia, or bromodomain-mediated proliferative and inflammatory disorders can utilize this compound as a reference scaffold or synthetic intermediate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-5-methyl-1h-benzo[d]imidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.